Akrobomycin: A Technical Guide to an Anthracycline Antibiotic
Akrobomycin: A Technical Guide to an Anthracycline Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akrobomycin is a naturally occurring anthracycline antibiotic isolated from the bacterium Actinomadura roseoviolacea 1029-AV1. As a member of the anthracycline class, it exhibits both antimicrobial and antitumor properties, making it a subject of interest for research in infectious diseases and oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Akrobomycin, compiled from available scientific literature. Due to the limited specific research on Akrobomycin, this guide supplements available data with established knowledge of the anthracycline class of compounds, clearly delineating general characteristics from those specific to Akrobomycin where possible.
Chemical Structure and Physicochemical Properties
The chemical identity of Akrobomycin is defined by its unique anthracycline core structure, a tetracyclic aromatic ring system linked to a daunosamine (B1196630) sugar moiety. This structure is fundamental to its mechanism of action.
Table 1: Physicochemical Properties of Akrobomycin
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₇NO₈ | --INVALID-LINK-- |
| Molecular Weight | 481.49 g/mol | --INVALID-LINK-- |
| CAS Number | 89156-94-5 | --INVALID-LINK-- |
| SMILES String | CC(C(O)C(N)C1)OC1OC2C3=C(C(O)=C(C(C4=CC=CC(O)=C4C5=O)=O)C5=C3O)C=C(CC)C2 | --INVALID-LINK-- |
| IUPAC Name | (7S,9S)-9-ethyl-7-(((2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4,6,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | (Predicted) |
| Melting Point | Not reported | |
| Solubility | Not reported | |
| pKa | Not reported |
Biological Activity and Mechanism of Action
Akrobomycin is reported to have both antimicrobial and antitumor activities, characteristic of the anthracycline family.
Antimicrobial Activity
While specific minimum inhibitory concentration (MIC) values for Akrobomycin against a wide range of microbial species are not publicly available, anthracyclines, in general, are known to be effective against Gram-positive bacteria. Their mode of action is believed to involve the inhibition of DNA and RNA synthesis.
Antitumor Activity
The antitumor properties of anthracyclines are the most extensively studied. The primary mechanisms of action for this class of compounds are:
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DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, leading to the inhibition of cell proliferation.
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Topoisomerase II Inhibition: Anthracyclines can form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. By trapping the enzyme in its cleavable complex form, anthracyclines lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.
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Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of superoxide (B77818) and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.
While specific IC₅₀ values for Akrobomycin against various cancer cell lines have not been reported in widely accessible literature, its antitumor activity is presumed to follow these established mechanisms for anthracyclines.
Signaling Pathways in Anthracycline-Induced Cytotoxicity
The cytotoxic effects of anthracyclines are mediated through a complex network of cellular signaling pathways, primarily revolving around DNA damage response and the induction of apoptosis. A generalized schematic of these pathways is presented below.
Figure 1. Generalized signaling pathway for anthracycline-induced cytotoxicity.
Experimental Protocols
Detailed experimental protocols for Akrobomycin are scarce. However, standard methodologies for evaluating the biological activity of novel anthracycline antibiotics can be applied.
Antimicrobial Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
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Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
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Preparation of Akrobomycin Dilutions: A series of twofold dilutions of Akrobomycin are prepared in the broth medium in a 96-well microtiter plate.
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Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is incubated at 37°C for 18-24 hours.
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Determination of MIC: The MIC is recorded as the lowest concentration of Akrobomycin that completely inhibits visible bacterial growth.
Figure 2. Workflow for MIC determination using broth microdilution.
In Vitro Cytotoxicity Assay
MTT Assay for IC₅₀ Determination:
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Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media and conditions.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Drug Treatment: Cells are treated with various concentrations of Akrobomycin for a specified duration (e.g., 48 or 72 hours).
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MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
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Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
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IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the drug concentration.
Conclusion
Akrobomycin is an anthracycline antibiotic with potential antimicrobial and antitumor activities. While specific data on its biological efficacy and mechanisms are limited, its structural similarity to other well-characterized anthracyclines suggests a similar mode of action involving DNA intercalation and topoisomerase II inhibition. Further research is warranted to fully elucidate the therapeutic potential of Akrobomycin and to establish a detailed profile of its biological activities and pharmacological properties. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this and other novel antibiotic compounds.
